![molecular formula C6H12ClNO B2635170 (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride CAS No. 2230913-66-1](/img/structure/B2635170.png)

(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

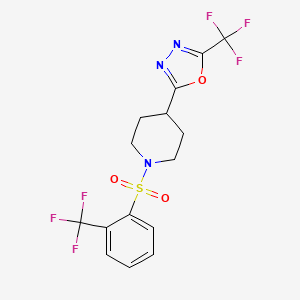

“(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride” is a chemical compound with the empirical formula C5H9NO · HCl . Its molecular weight is 135.59 . The IUPAC name for this compound is "(1S,2S,4S)-7-azabicyclo [2.2.1]heptan-2-ol hydrochloride" .

Synthesis Analysis

The synthesis of similar bicyclic structures often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . An organocatalytic formal [4 + 2] cycloaddition reaction has been developed for the synthesis of bicyclo [2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis

“(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride” has an assay of 96% optical activity . Its melting point is between 155-158 °C .Wissenschaftliche Forschungsanwendungen

- Researchers have employed (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts in the enantioselective Biginelli reaction. This reaction yields 3,4-dihydropyrimidin-2(1H)-one (DHPM), a heterocycle with significant biological activity. The catalysts effectively promote the reaction between ethyl acetoacetate, aromatic aldehydes, and urea, resulting in DHPMs with moderate enantioselectivities .

- (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is involved in MCRs, where three or more reagents combine in a single step to form a product. The Biginelli reaction itself is an example of an MCR, providing a convenient route to DHPMs .

- DHPMs derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibit diverse biological activities. These compounds have been explored as antihypertensive, antiviral, antibacterial, and anticancer agents .

- The chiral nature of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane makes it valuable in asymmetric synthesis. Researchers have used these catalysts to control the stereochemistry of various reactions .

- Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been synthesized through an epimerization-lactamization cascade reaction. These compounds hold potential for further exploration .

- Scientists continue to investigate novel synthetic strategies involving (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Their unique structure and reactivity offer exciting possibilities for designing efficient chemical processes .

Asymmetric Organocatalysis in the Biginelli Reaction

Multicomponent Reactions (MCRs)

Biologically Active Heterocycles

Chiral Catalysts for Asymmetric Synthesis

Epimerization-Lactamization Cascade Reactions

Exploring New Synthetic Strategies

Eigenschaften

IUPAC Name |

(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTVSQCTGHUTOO-WLUDYRNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]([C@@H]1CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2635092.png)

![N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2635093.png)

![Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2635097.png)

![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)

![2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2635100.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B2635102.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2635106.png)